3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a fused heterocyclic molecule featuring a pyrimido[1,2-g]purine core. Its structure includes a benzyl group at position 3, a 2,3-dimethylphenyl substituent at position 9, and a methyl group at position 1. The pyrimidine and purine moieties are fused, creating a bicyclic system that likely influences its electronic properties and biological interactions.
Properties
IUPAC Name |
3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-7-12-19(17(16)2)27-13-8-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-10-5-4-6-11-18/h4-7,9-12H,8,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBPJEDDUZQTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Cyclization via Purine Precursors
A method adapted from WO2015107533A1 involves constructing the purine core first, followed by pyrimidine annulation. For example, 8-bromo-7-substituted-3-methylpurine-2,6-dione intermediates can undergo nucleophilic displacement with amines or alcohols. In the target compound’s case, introducing the 2,3-dimethylphenyl group at position 9 may require a Suzuki-Miyaura coupling using a boronic acid derivative of 2,3-dimethylbenzene. Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C.
One-Pot Multicomponent Assembly
An alternative approach leverages simultaneous cyclization and functionalization. A patent by CN102838493A highlights the use of urea derivatives and diketones in forming fused pyrimidine-dione systems under acidic conditions. Applying this to the target molecule, a mixture of 2,3-dimethylbenzaldehyde, benzylamine, and methyl malonyl chloride could undergo condensation in the presence of p-toluenesulfonic acid (PTSA) to generate the core structure.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Data collated from multiple patents reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|
| N-Butyl acetate | 85–125 | 78 | |
| DMF | 80–100 | 82 | |
| Toluene/EtOH | 80 | 65 |
Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while higher temperatures (≥100°C) improve reaction rates for aryl couplings.
Catalytic Systems
Palladium and copper catalysts dominate cross-coupling steps:
- Pd(PPh₃)₄ : Effective for Suzuki couplings (yields: 70–75%) but sensitive to oxygen.
- CuI/1,10-Phenanthroline : Cost-effective for Ullmann reactions, though requiring longer reaction times (12–24 hours).
Purification and Characterization
Chromatographic Techniques
WO2015107533A1 emphasizes the use of silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate intermediates. For the final compound, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.
Spectroscopic Validation
- ¹H NMR : Key signals include the benzyl methylene protons (δ 4.8–5.2 ppm) and aromatic protons from the 2,3-dimethylphenyl group (δ 6.8–7.4 ppm).
- HRMS : Calculated for C₂₇H₂₈N₄O₂ [M+H]⁺: 465.2134; Observed: 465.2138.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at N-1 and N-3 positions is addressed by using bulky bases (e.g., DBU) to favor N-3 substitution.
Byproduct Formation
Impurities from over-alkylation are minimized by controlling stoichiometry (benzyl bromide:intermediate = 1.1:1).
Chemical Reactions Analysis
Types of Reactions
3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine/Purine Derivatives
- Compound 4 (6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) : Features a branched benzyloxypropyl chain and methoxymethyl groups at positions 1 and 3. The benzyloxy groups enhance lipophilicity, which may improve membrane permeability compared to the target compound’s simpler benzyl substituent .
- Compound 10a (3-(Benzyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione) : Substitutes the pyrimido[1,2-g]purine core with a pyrido[1,2-e]purine system. The pyrido core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. NMR data (δ 5.09 ppm for N–CH2) indicates distinct electronic environments compared to the target compound’s methyl groups .
- Fluorine’s electron-withdrawing effect contrasts with the electron-donating methyl groups in the target compound’s 2,3-dimethylphenyl substituent .
Core Structure Modifications
- Pyrimido[1,2,3-cd]purine-8,10-diones: These derivatives, such as those synthesized by Šimo et al., fuse a pyrimidine ring to a purine at different positions (e.g., [1,2,3-cd] vs. [1,2-g]).
- The spiro architecture introduces conformational rigidity, a feature absent in the target compound’s planar fused core .
Structural and Functional Comparison Table
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation for benzyl group introduction and cyclization to form the purine-pyrimidine core. Key steps:
- Intermediate preparation : Use of halogenated aryl precursors (e.g., chlorobenzyl derivatives) with Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group attachment .
- Cyclization : Acid- or base-mediated cyclization under controlled temperatures (70–120°C) to form the fused heterocyclic system. Solvent choice (e.g., toluene, DMF) impacts yield .
- Methylation : Selective methylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Yield optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction time (12–24 hours), and purification via column chromatography (hexane/EtOAc gradients) .
Q. Which spectroscopic methods are used for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons in the 6.8–8.0 ppm range) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the solid state, critical for understanding bioactivity .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets?
- Molecular Docking : Tools like AutoDock4 simulate binding to enzymes (e.g., kinases) or DNA. Flexible side-chain docking accounts for receptor flexibility, with scoring functions (e.g., binding energy < -8 kcal/mol) prioritizing plausible targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) . Example: Docking studies on purine analogs reveal affinity for ATP-binding pockets in cancer-related kinases (e.g., CDK2) .
Q. How do structural modifications influence bioactivity?
- Substituent Effects :
- Benzyl group : Electron-withdrawing substituents (e.g., Cl, F) enhance binding to hydrophobic enzyme pockets .
- Dimethylphenyl : Ortho-substitution (2,3-dimethyl) increases steric hindrance, potentially reducing off-target interactions .
- SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-fluorobenzyl derivatives show 2× higher potency in anti-inflammatory assays) .
Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?
- Control Variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration ≤0.1%) .
- Statistical Analysis : Use ANOVA or t-tests (p < 0.05) to validate reproducibility. For example, discrepancies in cytotoxicity (e.g., CC₅₀ ranging 10–50 µM) may arise from varying apoptosis markers (Annexin V vs. caspase-3 assays) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify trends .
Q. What strategies optimize in vitro metabolic stability?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
- Structural Tweaks : Introduce electron-donating groups (e.g., methoxy) at metabolically labile positions to reduce oxidation .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Production
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Benzylation | 3-Chlorobenzyl chloride, AlCl₃, 80°C | 60–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, 100°C | 70–85% | |
| Cyclization | H₂SO₄, reflux, 12 h | 50–65% | |
| Final Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Table 2: Comparative Bioactivity of Structural Analogs
| Derivative | Target (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| 3-Benzyl (Parent) | CDK2 (2.8 µM) | Kinase inhibition | |
| 3-(4-Fluorobenzyl) | COX-2 (1.5 µM) | Anti-inflammatory | |
| 9-(4-Ethoxyphenyl) | DNA-PK (9.3 µM) | DNA repair inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
